
N-Acetyl-D-Galactosamine
Overview
Description
N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, particularly in the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A and is typically the first monosaccharide that connects serine or threonine in protein O-glycosylation . This compound is essential for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Acetyl-D-Galactosamine involves the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation to produce this compound . The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and reaction rate. The use of alkaline solvents and specific catalysts can enhance the efficiency of the acetylation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Metabolic Interconversion
GalNAc participates in galactose metabolism, where it is phosphorylated to form N-acetyl-D-galactosamine-6-phosphate (GalNAc-6P) via the enzyme N-acetylgalactosamine-specific phosphotransferase (EC 2.7.1.69). This reaction is ATP-dependent and occurs in the cytoplasm .
GalNAc-6P is further metabolized to enter downstream pathways, including nucleotide sugar synthesis .
Protein O-Glycosylation
GalNAc is transferred to serine/threonine residues of proteins via polypeptide UDP-GalNAc transferases (ppGalNAcTs) , initiating mucin-type O-glycosylation. This reaction uses UDP-GalNAc as the donor substrate :
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Mechanism : Retaining glycosyltransferases like ppGalNAcT2 employ an "internal return-like" mechanism, where a short-lived oxocarbenium ion intermediate forms without covalent enzyme-substrate bonds .
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Substrate Specificity : The reaction requires Mn²⁺ as a cofactor and is highly selective for UDP-GalNAc over UDP-Gal .
Glycoside Formation
GalNAc forms α- or β-glycosides under specific conditions:
Condition | Catalyst | Product Ratio (α:β) | Yield | Reference |
---|---|---|---|---|
1,2-Dichloroethane, 90°C | Sc(OTf)₃ | 10:90 | 95% | |
1,2-Dichloroethane, 90°C | Hf(OTf)₄ | 85:15 | 90% | |
Excess acceptor (1:10 ratio) | Sc(OTf)₃ | 10:90 | 98% |
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Mechanistic Insight : Rare earth metal triflates (e.g., Sc³⁺, Hf⁴⁺) stabilize transition states, favoring β-selectivity with bulky acceptors .
Hydrolysis and Degradation
GalNAc residues in glycoconjugates are cleaved by β-N-acetylhexosaminidases (e.g., NagZ), which hydrolyze terminal β-linked GalNAc/GlcNAc :
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Enzyme Specificity : NagZ from Pseudomonas aeruginosa (PA3005) has a molecular weight of 36.1 kDa and preferentially cleaves β-1,4 linkages .
Drug Targeting
GalNAc-conjugated therapeutics (e.g., siRNA, antisense oligonucleotides) exploit the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific delivery :
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Efficacy : GalNAc-siRNA conjugates show >10-fold increased hepatic uptake compared to unconjugated forms .
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Clinical Impact : Approved therapies (e.g., inclisiran) enable durable gene silencing with biannual dosing .
Structural Influences on Reactivity
Rotational spectroscopy studies reveal that GalNAc’s anomeric hydroxyl group forms weak hydrogen bonds (e.g., N–H···O), making it more reactive toward glycosidic bond formation . This structural feature facilitates its role in Tn antigen synthesis .
Scientific Research Applications
Therapeutic Applications
1.1 Oligonucleotide Therapeutics
N-Acetyl-D-galactosamine has emerged as a pivotal component in the development of oligonucleotide therapeutics. It enhances the delivery of antisense oligonucleotides and small interfering RNAs specifically to hepatic targets. This targeting capability addresses challenges associated with pharmacokinetics and immune responses that have historically limited the clinical use of these therapeutics. Recent advancements have led to multiple GalNAc-conjugated therapeutics entering clinical trials or gaining approval for conditions such as lipid and sugar metabolism disorders, coagulation issues, and certain cancers .
1.2 Cancer Treatment
GalNAc has been investigated for its potential in cancer therapy, particularly through its role in the modification of glycoproteins involved in tumor biology. Studies indicate that plant-derived compounds containing GalNAc exhibit anticancer properties by inhibiting tumor necrosis factor expression and affecting cellular pathways involved in cancer progression . Moreover, GalNAc's structural role in glycosylation processes is crucial for the therapeutic efficacy of various anticancer agents .
Microbiological Applications
2.1 Utilization by Bacteria
Research has shown that certain strains of Escherichia coli can utilize this compound as a sole carbon source. The genetic mechanisms behind this capability involve specific gene clusters responsible for the transport and catabolism of GalNAc . Understanding these pathways is essential for applications in biotechnology and microbial ecology, where GalNAc can be used to study metabolic processes or develop bioremediation strategies.
Glycosylation Studies
GalNAc plays a critical role in the biosynthesis of glycoproteins through N- and O-glycosylation processes. The enzyme polypeptide N-acetylgalactosaminyltransferase facilitates the addition of GalNAc to proteins, influencing their stability, signaling, and interactions within biological systems . This application is vital for understanding diseases related to glycosylation defects and developing targeted therapies.
Case Studies and Research Findings
Mechanism of Action
N-Acetyl-D-Galactosamine exerts its effects by participating in the glycosylation of proteins and lipids. It is typically the first monosaccharide that connects serine or threonine in protein O-glycosylation . This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, immune response, and intercellular communication . The compound binds to asialoglycoprotein receptors on hepatocytes, facilitating targeted drug delivery to the liver .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: Another amino sugar derivative, similar in structure but differs in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in N-Acetyl-D-Galactosamine.
Galactose: The parent sugar from which this compound is derived.
Uniqueness
This compound is unique due to its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation . Its ability to target liver cells through asialoglycoprotein receptors makes it particularly valuable in medical applications .
Biological Activity
N-Acetyl-D-galactosamine (GalNAc) is an amino sugar that plays a significant role in various biological processes, including glycosylation, cell signaling, and metabolic pathways. This article explores the biological activity of GalNAc, highlighting its enzymatic roles, therapeutic applications, and implications in health and disease.
Structure and Function
GalNAc is a monosaccharide derivative of galactose, characterized by the presence of an acetyl group at the amino position. Its structure enables it to participate in glycosylation reactions, where it serves as a substrate for glycosyltransferases, enzymes that add sugar moieties to proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for cellular communication and function.
Glycosyltransferases
The human genome encodes a family of polypeptide N-acetylgalactosamine transferases (GalNAc-Ts), which are responsible for the transfer of GalNAc residues to serine or threonine residues on target proteins. There are 20 known GalNAc-T isoforms, each exhibiting distinct substrate specificities and expression patterns. For example:
- GalNAc-T3 : Involved in initiating O-GalNAc glycan biosynthesis, playing a critical role in mucin-type glycosylation.
- GalNAc-T16 : Abundantly expressed in the heart with robust transferase activity .
The activity of these enzymes can be influenced by various factors, including substrate availability and post-translational modifications.
Case Study: Enzymatic Characterization
A study characterized the enzymatic activities of several GalNAc-T isoforms using recombinant proteins. It was found that while some isoforms displayed high activity with specific substrates, others showed minimal or no activity. For instance, GalNAc-T18 exhibited weak activity with only 2 out of 12 tested peptides .
RNA Interference (RNAi)
GalNAc has gained prominence in therapeutic applications, particularly in the development of liver-targeted RNAi therapeutics. Dicerna Pharmaceuticals has developed a platform called GalXC that conjugates RNAi molecules with GalNAc to facilitate targeted delivery to hepatocytes. This approach enhances the potency and specificity of gene silencing:
- Mechanism : Upon subcutaneous injection, GalNAc-conjugated RNAi molecules bind to specific receptors on hepatocytes, leading to internalization and access to the RNAi machinery.
- Efficacy : In preclinical studies, these GalXC molecules achieved EC50 values ranging from 0.1 to 1.0 mg/kg body weight for gene silencing .
This technology has shown promise in treating conditions such as primary hyperoxaluria by silencing genes involved in oxalate production.
Immunological Roles
GalNAc also plays a role in immune modulation. Studies have shown that certain surfactant proteins can bind to GalNAc, influencing immune responses. For example, binding is dependent on calcium ions and can modulate inflammatory processes .
Summary of Findings
The biological activity of this compound is multifaceted, encompassing enzymatic functions in glycosylation and therapeutic potential in RNAi applications. Its role as a substrate for various transferases underscores its importance in cellular processes.
Data Table: Summary of GalNAc Transferases
Enzyme Isoform | Expression Pattern | Substrate Specificity | Activity Level |
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GalNAc-T3 | Widely expressed | Ser/Thr residues | High |
GalNAc-T16 | Heart | Ser/Thr residues | Robust |
GalNAc-T18 | Ubiquitously expressed | Limited substrates | Weak |
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-42-1, 31022-50-1 | |
Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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